molecular formula C15H14N2O3S B1403947 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole CAS No. 239798-77-7

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole

Cat. No. B1403947
M. Wt: 302.4 g/mol
InChI Key: YBLIGQCCDDTNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole” is a complex organic molecule. It contains a pyridin-2-yl group, which is a common structure in many pharmaceuticals and fine chemicals . The tosyl group is a common protecting group in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .

Scientific Research Applications

Synthesis and Reactivity

  • One-Pot Synthesis : The compound undergoes lactonization to form tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, with the product formation controlled by the position of the pyridyl substituent (Gómez-García et al., 2016).

Ligand Synthesis

  • Efficient Method for Ligand Synthesis : An efficient synthesis method has been developed for the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, addressing inconsistencies in yield and purification in previous routes (Shimizu, Holder, & Stoltz, 2013).

Catalysis

  • Electrochemical Reduction of CO2 : This compound, as part of rhenium tricarbonyl complexes, has been used in the electrocatalytic reduction of CO2, showing variation in reaction speed depending on the solvent used (Nganga et al., 2017).

Antimicrobial Activity

  • Antimicrobial Properties : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, showing varying degrees of effectiveness (Bayrak et al., 2009).

Coordination Chemistry

  • Gold(III) Adducts : Gold(III) pyridinyl-oxazoline cationic complexes with this compound have been synthesized and structurally characterized, revealing insights into the reactivity of the coordinated ligands (Cinellu et al., 2009).

Future Directions

While specific future directions for this compound were not found, research into similar compounds continues to be an active area of study. For example, the synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry .

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-5-7-12(8-6-11)21(18,19)15-14(20-10-17-15)13-4-2-3-9-16-13/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLIGQCCDDTNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C(OC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856611
Record name 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole

CAS RN

239798-77-7
Record name 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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